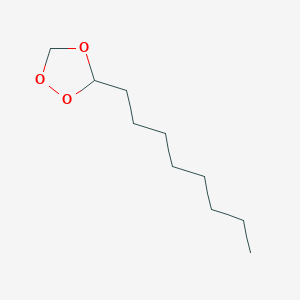
3-Octyl-1,2,4-trioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Octyl-1,2,4-trioxolane is a chemical compound belonging to the class of trioxolanes, which are characterized by a three-membered ring containing two oxygen atoms and one carbon atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-octyl-1,2,4-trioxolane typically involves the reaction of an appropriate alkene with ozone, followed by a reduction step. One common method is the Griesbaum co-ozonolysis reaction, which involves the ozonolysis of an alkene in the presence of a carbonyl compound. This reaction is stereocontrolled and can yield the desired trioxolane with high efficiency .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
化学反应分析
Types of Reactions: 3-Octyl-1,2,4-trioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction of the peroxide bond in the trioxolane ring can lead to the formation of alcohols or other reduced products.
Substitution: The trioxolane ring can participate in substitution reactions, where one of the oxygen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as ferrous iron (Fe^2+) are often used to cleave the peroxide bond.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include ketones, alcohols, and substituted trioxolanes, depending on the specific reaction conditions and reagents used .
科学研究应用
3-Octyl-1,2,4-trioxolane has several scientific research applications:
作用机制
The mechanism of action of 3-octyl-1,2,4-trioxolane involves the cleavage of the peroxide bond in the trioxolane ring. This cleavage can generate reactive oxygen species (ROS) and other radicals, which can interact with biological molecules. In the context of its antimalarial activity, the compound is believed to undergo heme-mediated degradation within the parasite, leading to the generation of ROS that damage critical biomolecules and ultimately kill the parasite .
相似化合物的比较
1,2,4-Trioxane: Structurally similar to trioxolanes, trioxanes also contain a three-membered ring with two oxygen atoms and one carbon atom. Artemisinin is a well-known example of a trioxane.
1,2,4,5-Tetraoxane: These compounds contain a four-membered ring with two oxygen atoms and two carbon atoms.
Uniqueness of 3-Octyl-1,2,4-Trioxolane: this compound is unique due to its specific substitution pattern and the presence of an octyl group, which can influence its chemical reactivity and biological activity. This compound’s ability to generate ROS upon cleavage of the peroxide bond makes it particularly interesting for applications in medicine and materials science .
属性
CAS 编号 |
20525-37-5 |
|---|---|
分子式 |
C10H20O3 |
分子量 |
188.26 g/mol |
IUPAC 名称 |
3-octyl-1,2,4-trioxolane |
InChI |
InChI=1S/C10H20O3/c1-2-3-4-5-6-7-8-10-11-9-12-13-10/h10H,2-9H2,1H3 |
InChI 键 |
ZBRUHXGMUZLRSJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1OCOO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


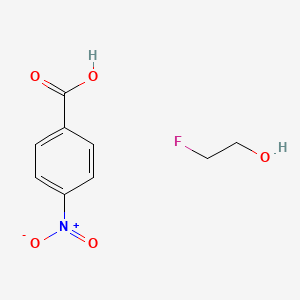
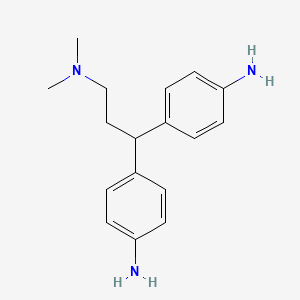
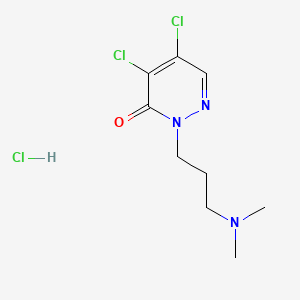
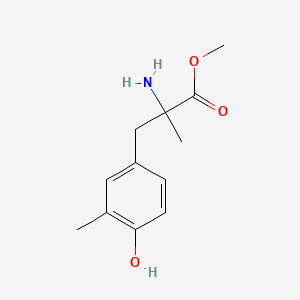

![2-Imidazolidinethione, 1,3-bis[(diethylamino)methyl]-](/img/structure/B14714927.png)
![Bicyclo[3.2.2]nonane-6,8-dione](/img/structure/B14714928.png)




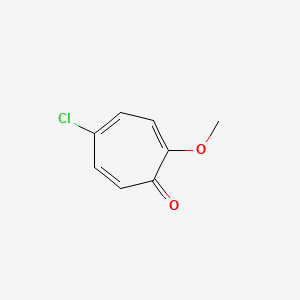
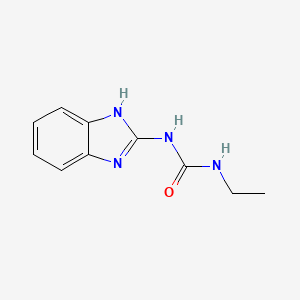
![Silane, trimethyl[(1-methylethyl)thio]-](/img/structure/B14714974.png)
